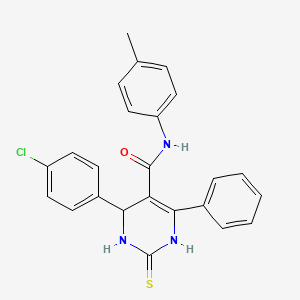![molecular formula C16H20ClN5O2 B12496094 N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide](/img/structure/B12496094.png)
N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a tetrazole ring, and a cyclohexyl group attached to a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from 3-chlorobenzonitrile through a cyclization reaction with sodium azide under acidic conditions. The resulting tetrazole is then coupled with cyclohexylamine to form the intermediate compound. Finally, the methoxyacetamide group is introduced through an acylation reaction using methoxyacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and antitubercular activities
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine hydrochloride: A compound with a similar chlorophenyl group, used in medicinal chemistry.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group, known for its antiviral activity.
Indole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and methoxyacetamide moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C16H20ClN5O2 |
|---|---|
Molecular Weight |
349.81 g/mol |
IUPAC Name |
N-[1-[1-(3-chlorophenyl)tetrazol-5-yl]cyclohexyl]-2-methoxyacetamide |
InChI |
InChI=1S/C16H20ClN5O2/c1-24-11-14(23)18-16(8-3-2-4-9-16)15-19-20-21-22(15)13-7-5-6-12(17)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,23) |
InChI Key |
YHUAHKMZSQXRRU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1(CCCCC1)C2=NN=NN2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12496011.png)
![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
![{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
![2-[1-(4-Methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12496034.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12496037.png)

![2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B12496051.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12496053.png)
![N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496059.png)
![2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12496060.png)
![Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496062.png)
![ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate](/img/structure/B12496067.png)
![1-(2-Methyl-5,5-dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12496072.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12496088.png)
